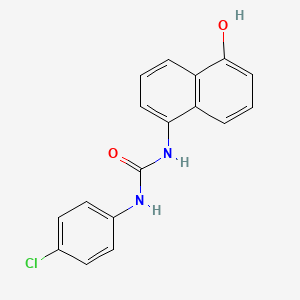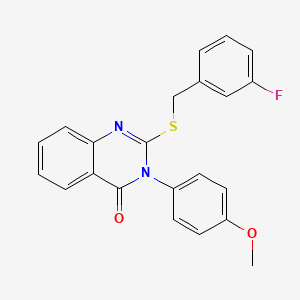![molecular formula C29H29N5O6S B11975904 2,6-dimethoxy-4-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11975904.png)
2,6-dimethoxy-4-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DIMETHOXY-4-{(E)-[({[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENYL ACETATE is a complex organic compound that features a triazole ring, methoxy groups, and phenyl acetate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-{(E)-[({[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENYL ACETATE typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions are used to introduce methoxy groups at the desired positions on the aromatic ring.
Acetylation: The phenyl acetate moiety is introduced through an acetylation reaction.
Hydrazone formation: The hydrazone linkage is formed by reacting the appropriate hydrazine derivative with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the triazole ring or the hydrazone linkage.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Phenolic derivatives, quinones.
Reduction products: Amines, reduced triazole derivatives.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2,6-DIMETHOXY-4-{(E)-[({[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENYL ACETATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring and hydrazone linkage.
Material Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2,6-DIMETHOXY-4-{(E)-[({[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENYL ACETATE is likely related to its ability to interact with biological macromolecules. The triazole ring and hydrazone linkage can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially inhibiting their function. The methoxy and phenyl groups may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-DIMETHOXY-4-{(E)-[({[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENYL ACETATE
- 2,6-DIMETHOXY-4-{(E)-[({[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENYL ACETATE
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and phenyl groups, along with the triazole ring and hydrazone linkage, makes it a versatile molecule for various applications.
Propriétés
Formule moléculaire |
C29H29N5O6S |
|---|---|
Poids moléculaire |
575.6 g/mol |
Nom IUPAC |
[2,6-dimethoxy-4-[(E)-[[2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C29H29N5O6S/c1-18-6-8-21(9-7-18)28-32-33-29(34(28)22-10-12-23(37-3)13-11-22)41-17-26(36)31-30-16-20-14-24(38-4)27(40-19(2)35)25(15-20)39-5/h6-16H,17H2,1-5H3,(H,31,36)/b30-16+ |
Clé InChI |
IXVCUUCMZPMHTH-OKCVXOCRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC(=C(C(=C4)OC)OC(=O)C)OC |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC(=C(C(=C4)OC)OC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11975824.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975825.png)


![5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975848.png)
![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975850.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide](/img/structure/B11975871.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975877.png)
![2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol](/img/structure/B11975878.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975884.png)

![2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol](/img/structure/B11975898.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11975905.png)
